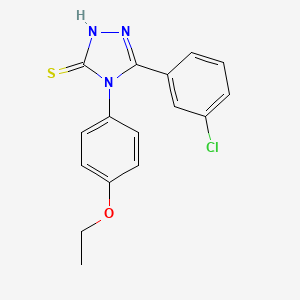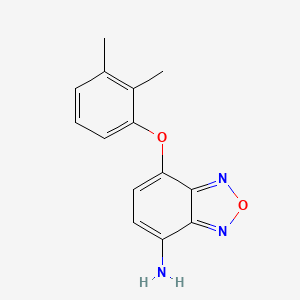
5-(3-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of triazole derivatives, which have been extensively studied for their diverse pharmacological activities.
Scientific Research Applications
Novel Triazole Derivatives: A Patent Review (2008 – 2011)
Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, are noted for their wide range of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. This review emphasizes the importance of triazoles in the pharmaceutical industry, underlining their potential in addressing new diseases and resistant strains of bacteria and viruses. The continuous development of new triazoles is crucial for finding effective treatments for emerging health challenges, highlighting the need for innovative synthesis methods that are energy-efficient, sustainable, and aligned with green chemistry principles (Ferreira et al., 2013).
Biological Features of New 1,2,4-Triazole Derivatives
The exploration of 1,2,4-triazoles for synthesizing biologically active substances highlights their significance in modern chemistry. The research focuses on developing alternatives to classical synthesis methods, aiming to create derivatives with antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This direction in scientific research underscores the versatility of 1,2,4-triazoles in chemical modeling and their potential uses. The comprehensive study of these derivatives opens new avenues for creating effective treatments for various conditions, demonstrating the ongoing innovation in the field of organic synthesis (Ohloblina, 2022).
Recent Achievements in Studying the Reactivity of 1,2,4-Triazole-3-Thione Derivatives
The study of 1,2,4-triazole-3-thione derivatives reveals their high antioxidant and antiradical activity, alongside a positive impact on biochemical processes in patients exposed to high doses of radiation. These compounds, compared to biogenic amino acids like cysteine, show promising chemical transformations. The research emphasizes the potential of 1,2,4-triazole-3-thiones in synthesizing new molecules with beneficial effects, highlighting the importance of continuous exploration in this chemical class for therapeutic applications (Kaplaushenko, 2019).
Synthesis and Physico-Chemical Properties of Triazole Derivatives
The synthesis and study of 1,2,4-triazole derivatives' physico-chemical properties demonstrate their wide application beyond the medical and pharmaceutical fields. These derivatives are used in various industries, including engineering, metallurgy, and agriculture, due to their roles as antioxidants, additives for fuels and oils, and corrosion inhibitors. This research underlines the multifaceted applications of 1,2,4-triazoles, showcasing their relevance not only in healthcare but also in addressing practical challenges across different sectors (Parchenko, 2019).
properties
IUPAC Name |
3-(3-chlorophenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-2-21-14-8-6-13(7-9-14)20-15(18-19-16(20)22)11-4-3-5-12(17)10-11/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTXEJYGNZFVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2963189.png)


![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methoxybenzyl sulfone](/img/structure/B2963194.png)

![1-(indolin-1-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2963196.png)


![N-(4-{[7-methyl-3-(thiomorpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2963205.png)
![N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2963206.png)
![2-Chloro-N-[1-(6-methoxypyridin-2-yl)propyl]acetamide](/img/structure/B2963207.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2963211.png)
![N-allyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2963212.png)